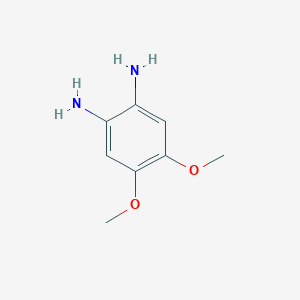

1,2-Diamino-4,5-dimethoxybenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUVOVOIJBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182156 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-33-4 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Diamino-4,5-dimethoxybenzene chemical properties

An In-depth Technical Guide to 1,2-Diamino-4,5-dimethoxybenzene: Properties, Synthesis, and Applications

Introduction

This compound, also known as 4,5-dimethoxy-1,2-phenylenediamine, is a versatile aromatic diamine that serves as a critical building block in synthetic organic chemistry. Its unique structure, featuring two adjacent nucleophilic amino groups and electron-donating methoxy substituents, imparts a distinct reactivity profile that is highly valued in the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its applications, particularly in the development of fluorescent probes and pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine | [1] |

| Synonyms | DADMB, DDB, 4,5-Dimethoxy-o-phenylenediamine | [1][2][3] |

| CAS Number | 27841-33-4 | [1][4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][4] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Crystalline solid, powder, or liquid | [2][4] |

| Melting Point | 134-135 °C | [4] |

| Boiling Point | 329.0 ± 37.0 °C at 760 mmHg | [4] |

| Flash Point | 174.8 ± 20.2 °C | [4] |

| Purity | >95% | [2][5] |

The hydrochloride salt form is also commonly used and has a molecular weight of 241.11 g/mol .

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The two aromatic protons appear as a singlet, as do the protons of the two equivalent methoxy groups. The four protons of the two amino groups will also typically appear as a broad singlet. A representative ¹H NMR spectrum in DMSO-d₆ has been documented.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four types of aromatic carbons (two substituted with amino groups, two with methoxy groups, and two unsubstituted) and a signal for the methoxy carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C-H stretches for the aromatic ring and methyl groups, C=C aromatic ring stretches, and strong C-O stretches for the methoxy groups will also be prominent.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[7]

-

UV/Vis Spectroscopy: The hydrochloride salt exhibits maximum absorbance (λmax) at 240 and 298 nm.[2][5]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reduction of its dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene.[8][9] The nitro groups, being strongly electron-withdrawing, are readily reduced to amino groups under standard catalytic hydrogenation conditions.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 1,2-dimethoxy-4,5-dinitrobenzene to yield this compound.

Causality: The choice of Palladium on carbon (Pd/C) as a catalyst is due to its high efficiency and selectivity for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere.[8][10] Methanol is used as a solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,2-dimethoxy-4,5-dinitrobenzene (5 g, 21.9 mmol) in methanol (147 ml) in a reaction flask suitable for hydrogenation.[8]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (639 mg) to the solution.[8]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure).

-

Reaction: Stir the reaction mixture vigorously at room temperature for approximately 6 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst.[8] The filtration should be done in a well-ventilated fume hood as the catalyst can be pyrophoric.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Product Isolation: The resulting residue is this compound, which is often pure enough for subsequent steps without further purification.[8] If needed, recrystallization from a suitable solvent system can be performed.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Key Applications

The chemical utility of this compound stems from the high nucleophilicity of its adjacent amino groups. This arrangement makes it an ideal precursor for condensation reactions with 1,2-dicarbonyl compounds, aldehydes, and carboxylic acids to form various heterocyclic structures.[11]

Synthesis of Fluorescent Benzimidazoles

A primary application is its reaction with aldehydes and ketones to produce highly fluorescent benzimidazole derivatives.[2][5][8] This reaction is a cornerstone for developing fluorescent probes used in bioanalytical chemistry.

Mechanism Insight: The reaction proceeds via a condensation mechanism. One amino group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and intramolecular cyclization involving the second amino group leads to the formation of the stable, conjugated benzimidazole ring system. The extended π-system of the product is responsible for its fluorescent properties.

Caption: Condensation reaction to form a fluorescent benzimidazole.

Application as a Fluorescent Derivatizing Agent

This compound is employed as a sensitive fluorogenic reagent for the detection and quantification of various analytes.[12]

-

α-Keto Acids: It reacts with α-keto acids to form fluorescent adducts that can be analyzed by methods like high-performance liquid chromatography (HPLC).[5]

-

Carbonyl Stress Compounds: It is used to detect and quantify cellular stress markers like glyoxal and methylglyoxal, which are implicated in diabetic complications and aging.[5]

The resulting benzimidazole derivatives exhibit strong fluorescence, with typical excitation and emission maxima around 361 nm and 448 nm, respectively, allowing for highly sensitive detection.[2][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [1][4][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][4][13] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][4][13] |

Handling and Storage Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Handle in a well-ventilated area, preferably a fume hood, to avoid breathing dust or fumes.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The hydrochloride salt should be stored at -20°C for long-term stability.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system.[4][13]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in the synthesis of heterocyclic compounds, particularly fluorescent benzimidazoles, makes it an indispensable tool for researchers in medicinal chemistry, drug development, and analytical science. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible application in the laboratory.

References

- 1. This compound | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 4,5-dimethoxyphenylenediamine; 1,2-Diamino-4,5-Dimethoxy Benzene; 1,2-bis(methoxy)-3,4-diaminobenzene; 4,5-dimethoxy-1,2-phenylenediamine; 4,5-Dimethoxy-benzene-1,2-diamine; DADMB; 4,5-Diamino-1,2-dimethoxybenzene; 1,2-dimethoxy-4,5-diaminobenzene | Chemrio [chemrio.com:9999]

- 4. echemi.com [echemi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(27841-33-4) 1H NMR [m.chemicalbook.com]

- 8. This compound | 27841-33-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Core Identity and Physicochemical Properties

An In-Depth Technical Guide to 1,2-Diamino-4,5-dimethoxybenzene

This guide provides a comprehensive technical overview of this compound, a versatile aromatic diamine crucial for various applications in research and pharmaceutical development. We will delve into its fundamental properties, synthesis, and significant roles as a chemical building block and a fluorescent derivatization agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.

This compound, also known as 4,5-dimethoxy-o-phenylenediamine, is an organic compound featuring a benzene ring substituted with two adjacent amino groups and two methoxy groups.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility. The compound is typically available as a free base or as a more stable dihydrochloride salt.[2][3]

The primary Chemical Abstracts Service (CAS) number for the free base is 27841-33-4 .[1][4][5] The dihydrochloride salt is registered under CAS number 131076-14-7 .[2][3][6] It is imperative for researchers to specify the correct form when sourcing and in experimental documentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27841-33-4 (free base) | [1][4][5] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][4] |

| Molecular Weight | 168.19 g/mol | [1][4] |

| Appearance | Powder or liquid | [1] |

| Melting Point | 134-135 °C | [1] |

| Boiling Point | 329.0 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 174.8 ± 20.2 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine | [4] |

| Synonyms | 4,5-Dimethoxy-1,2-benzenediamine, DADMB | [1][4] |

Synthesis Pathway: From Dinitro to Diamino

The most common and efficient synthesis of this compound involves the reduction of its dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene.[7] This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. Catalytic hydrogenation using palladium on charcoal (Pd/C) is the preferred industrial and laboratory method due to its high yield and clean reaction profile.[7]

The causality for this choice rests on the high efficiency and selectivity of the Pd/C catalyst for reducing aromatic nitro groups without affecting the benzene ring or the methoxy groups. The use of hydrogen gas provides the necessary reducing equivalents for the transformation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the yellow dinitro starting material and the formation of the diamino product, verifiable by techniques like TLC and NMR.

-

Vessel Preparation: To a hydrogenation vessel, add 1,2-dimethoxy-4,5-dinitrobenzene and a suitable solvent, such as methanol.[7]

-

Inerting: Degas the solution and flush the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can poison the catalyst.[7]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Charcoal (Pd/C) to the mixture under the inert atmosphere.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas (H₂), typically at atmospheric pressure or slightly above.[7]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 16-24 hours.[7][8]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel again with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7] Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to yield the crude this compound, which can be further purified by recrystallization if necessary.[7]

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable intermediate in two primary areas: the synthesis of heterocyclic pharmacophores and as a derivatization agent for bioanalytical assays.

Building Block for Heterocyclic Drugs

The vicinal diamine functionality is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that form the core of many pharmaceutically active compounds. Derivatives of this molecule are key components in the synthesis of potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both mammalian and microbial cells.[9][10]

For instance, substituted 2,4-diaminopyrimidines synthesized using related dimethoxybenzyl intermediates have shown significant activity against Bacillus anthracis by targeting its DHFR enzyme.[10] This highlights the role of the dimethoxybenzene moiety in creating potent and selective enzyme inhibitors. The antitumor agent Piritrexim, a lipid-soluble DHFR inhibitor, also features a dimethoxybenzyl group, demonstrating the broad applicability of this structural motif in drug design.[9]

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Fluorescent Derivatization Agent

A significant application of this compound is in bioanalytical chemistry. It readily reacts with aldehydes, ketones, and α-dicarbonyl compounds to form highly fluorescent benzimidazole derivatives.[2][11][12] This reaction is exploited for the sensitive detection and quantification of carbonyl stress markers, such as glyoxal and methylglyoxal, in biological samples.[2]

The resulting adducts are stable and can be easily separated and measured using reversed-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[2] The fluorescent adducts typically exhibit excitation and emission maxima around 361 nm and 448 nm, respectively, providing a clear analytical window with minimal interference.[2]

Caption: Workflow for fluorescent derivatization and analysis.

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a suite of standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[13]

-

High-Performance Liquid Chromatography (HPLC): To assess purity and, when coupled with a fluorescence detector, to quantify the benzimidazole adducts formed during derivatization assays.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.[4][6]

-

Hazards:

-

Precautionary Measures:

-

Storage:

References

- 1. echemi.com [echemi.com]

- 2. This compound (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 27841-33-4 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (hydrochloride) | Modular Bioscience [modbiosci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 1,2-Diamino-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diamino-4,5-dimethoxybenzene, a key chemical intermediate with significant applications in pharmaceutical and materials science. The document delves into the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. A significant focus is placed on its utility as a precursor for the synthesis of bioactive heterocyclic compounds, particularly benzimidazoles, highlighting its importance in drug discovery and development. Safety protocols and handling guidelines are also discussed to ensure its proper and safe utilization in a laboratory setting.

Introduction

This compound, also known as 4,5-dimethoxy-o-phenylenediamine, is an aromatic diamine that serves as a versatile building block in organic synthesis. Its unique structure, featuring vicinal amino groups and electron-donating methoxy substituents on a benzene ring, makes it a highly reactive and valuable precursor for the construction of various heterocyclic systems. This guide aims to provide a detailed understanding of its molecular characteristics and explore its applications, with a particular emphasis on its role in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical reactivity and utility. The arrangement of its functional groups dictates its electronic properties and steric accessibility, influencing its behavior in chemical reactions.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine[1][2] |

| CAS Number | 27841-33-4[1][3] |

| Molecular Formula | C₈H₁₂N₂O₂[1][3] |

| Molecular Weight | 168.19 g/mol [1][2] |

| SMILES | COC1=C(C=C(C(=C1)N)N)OC[1][2] |

| InChI | InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3[1][2] |

| Synonyms | 4,5-Dimethoxy-1,2-phenylenediamine, DADMB, 4,5-Dimethoxy-o-phenylenediamine[1][3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Powder or liquid | [3] |

| Melting Point | 134-135 °C | [3] |

| Boiling Point | 329.0 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 174.8 ± 20.2 °C | [3] |

| Vapor Pressure | 0.000182 mmHg at 25°C | [3] |

Three-Dimensional Structure

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of 1,2-dimethoxy-4,5-dinitrobenzene. This precursor is readily prepared by the nitration of 1,2-dimethoxybenzene (veratrole).

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 1,2-Dimethoxy-4,5-dinitrobenzene

This protocol describes the reduction of 1,2-dimethoxy-4,5-dinitrobenzene to this compound using catalytic hydrogenation.

Materials:

-

1,2-Dimethoxy-4,5-dinitrobenzene

-

Methanol

-

10% Palladium on activated carbon (Pd/C)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas supply

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1,2-dimethoxy-4,5-dinitrobenzene (e.g., 5 g, 21.9 mmol) in methanol (e.g., 147 ml).[4]

-

Carefully add 10% Pd/C catalyst (e.g., 639 mg) to the solution under an inert atmosphere.[4]

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) for approximately 6 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting residue is 4,5-dimethoxy-1,2-phenylenediamine, which can often be used directly in subsequent reactions without further purification.[4] If necessary, the product can be purified by recrystallization from a suitable solvent system.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the molecular structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. A published ¹H NMR spectrum of this compound in DMSO-d₆ shows the following characteristic signals:

-

Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons.

-

Amine Protons: A broad singlet corresponding to the four protons of the two amino groups. The chemical shift of these protons can be concentration and temperature-dependent.

-

Methoxy Protons: A singlet corresponding to the six equivalent protons of the two methoxy groups.

FT-IR Spectroscopy

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H Stretching (aliphatic): Peaks typically below 3000 cm⁻¹ for the methoxy groups.

-

C=C Stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region.

-

C-O Stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not widely published. However, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 168.19, corresponding to the molecular weight of the compound.[1][2] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Applications in Drug Development and Materials Science

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.

Synthesis of Bioactive Benzimidazoles

The condensation of this compound with aldehydes or carboxylic acids is a widely used method for the synthesis of 5,6-dimethoxybenzimidazoles. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.

Caption: General scheme for the synthesis of benzimidazoles.

These synthesized benzimidazole derivatives have been investigated for a range of pharmacological activities, including:

-

Anticancer Agents: Certain substituted benzimidazoles derived from this compound have shown potent cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The benzimidazole core is a key component of several antifungal and antibacterial drugs.

-

Antiviral Agents: Some benzimidazole derivatives have demonstrated efficacy against various viruses.

Fluorescent Probes

This compound reacts with α-dicarbonyl compounds to form highly fluorescent quinoxaline derivatives. This reaction forms the basis for sensitive analytical methods for the detection and quantification of biologically important molecules.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular structure that underpins its utility in organic synthesis. Its primary application lies in the construction of heterocyclic systems, most notably benzimidazoles, which are of significant interest in the field of drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists seeking to leverage this compound for the creation of novel and potent bioactive molecules. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential health risks.

References

An In-depth Technical Guide to the Synthesis of 1,2-Diamino-4,5-dimethoxybenzene: Core Starting Materials and Methodologies

Introduction

1,2-Diamino-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediamine, is a crucial building block in the synthesis of a wide array of heterocyclic compounds, particularly in the pharmaceutical and materials science sectors.[1][2] Its vicinal diamine functionality, coupled with the electron-donating methoxy groups, makes it a highly reactive and versatile precursor for the construction of benzimidazoles, quinoxalines, and other complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the experimental protocols.

Primary Synthetic Pathways: A Strategic Overview

The synthesis of this compound predominantly commences from readily available precursors, with the most common strategies involving the functionalization of 1,2-dimethoxybenzene (veratrole) or the reduction of suitably substituted nitroaromatics. The choice of starting material is often dictated by factors such as cost, availability, scalability, and the desired purity of the final product.

Route 1: Synthesis from 1,2-Dimethoxybenzene (Veratrole)

Veratrole serves as an excellent and cost-effective starting point for the synthesis of this compound. The synthetic sequence typically involves a two-step process: dinitration followed by reduction.

Step 1: Dinitration of Veratrole to form 1,2-Dimethoxy-4,5-dinitrobenzene

The introduction of two nitro groups onto the veratrole ring is a critical step, achieved through electrophilic aromatic substitution.[3] The electron-donating nature of the two methoxy groups strongly activates the aromatic ring, directing the incoming nitro groups to the 4 and 5 positions.

Mechanism and Rationale: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of a strong acid, typically sulfuric acid or acetic anhydride, and a nitrating agent like nitric acid.[3] The veratrole then acts as a nucleophile, attacking the nitronium ion. The presence of the methoxy groups stabilizes the resulting carbocation intermediate (arenium ion), facilitating the substitution. Careful control of the reaction temperature is paramount to prevent over-nitration and the formation of undesired byproducts.[4]

Experimental Protocol: Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene

-

Materials: 1,2-Dimethoxybenzene (Veratrole), Fuming Nitric Acid (~90%), Acetic Anhydride, Ice, Ethanol.[3]

-

Procedure:

-

In a round-bottom flask, dissolve veratrole in acetic anhydride and cool the mixture in an ice bath with continuous stirring.[3]

-

Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained between 0-5°C.[4]

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified duration to ensure complete dinitration.[3]

-

Pour the reaction mixture over crushed ice to precipitate the crude 1,2-dimethoxy-4,5-dinitrobenzene.[3][4]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.[3][4]

-

The crude product can be purified by recrystallization from ethanol to yield yellow crystals of 1,2-dimethoxy-4,5-dinitrobenzene.[3][4]

-

Step 2: Reduction of 1,2-Dimethoxy-4,5-dinitrobenzene

The subsequent step involves the reduction of the two nitro groups to amino groups to yield the final product. A variety of reducing agents can be employed for this transformation.

Common Reducing Agents and Their Rationale:

-

Tin(II) Chloride (SnCl₂): A classical and effective method for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid.[5]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[6] It is often considered a cleaner and more environmentally friendly approach.

-

Hydrazine Hydrate: In combination with a catalyst like Raney nickel or palladium on carbon, hydrazine hydrate serves as a convenient in situ source of hydrogen for the reduction.[6][7][8]

Experimental Protocol: Reduction using Tin(II) Chloride

-

Materials: 1,2-Dimethoxy-4,5-dinitrobenzene, Tin(II) chloride dihydrate, Concentrated Hydrochloric Acid.

-

Procedure:

-

Dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid with gentle heating.[5]

-

Cool the solution in an ice bath and add a solution of 1,2-dimethoxy-4,5-dinitrobenzene in concentrated HCl dropwise.[5]

-

After the addition, heat the reaction mixture for several hours to ensure complete reduction.[5]

-

Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the product with dilute HCl and then with diethyl ether to obtain this compound.[5]

-

Visualizing the Synthesis from Veratrole

References

- 1. 4,5-dimethoxyphenylenediamine; 1,2-Diamino-4,5-Dimethoxy Benzene; 1,2-bis(methoxy)-3,4-diaminobenzene; 4,5-dimethoxy-1,2-phenylenediamine; 4,5-Dimethoxy-benzene-1,2-diamine; DADMB; 4,5-Diamino-1,2-dimethoxybenzene; 1,2-dimethoxy-4,5-diaminobenzene | Chemrio [chemrio.com:9999]

- 2. This compound | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Aminoveratrole synthesis - chemicalbook [chemicalbook.com]

- 7. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to the Cyclocondensation Reactions of 1,2-Diamino-4,5-dimethoxybenzene with Dicarbonyl Compounds

Abstract

This technical guide provides an in-depth exploration of the chemical reactions between 1,2-diamino-4,5-dimethoxybenzene and various dicarbonyl compounds. As a highly functionalized aromatic diamine, this substrate serves as a pivotal building block in heterocyclic chemistry. Its reactions with α- and β-dicarbonyls provide efficient routes to synthesize substituted quinoxalines and 1,5-benzodiazepines, respectively. These heterocyclic scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in pharmacologically active molecules and functional materials. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, summarizes key reaction data, and discusses the applications of the resulting products, grounding all technical claims in authoritative scientific literature.

Introduction: The Versatility of a Core Building Block

This compound is an electron-rich ortho-phenylenediamine derivative. The presence of two adjacent nucleophilic amine groups, activated by the electron-donating methoxy substituents, makes it an ideal precursor for a variety of cyclocondensation reactions. The condensation of ortho-phenylenediamines with dicarbonyl compounds is one of the most fundamental and effective methods for synthesizing nitrogen-containing heterocyclic systems.[1][2]

The resulting products, particularly 6,7-dimethoxy-substituted quinoxalines and 1,5-benzodiazepines, form the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The dimethoxy substitution pattern is particularly significant in drug design, as it can enhance binding affinity to biological targets and improve pharmacokinetic properties. This guide focuses on the chemistry of these transformations, offering both theoretical understanding and practical methodologies.

Reaction with α-Dicarbonyls: The Synthesis of 6,7-Dimethoxyquinoxalines

The most common and widely utilized reaction of this compound is its condensation with α-dicarbonyl compounds (1,2-dicarbonyls) to form the quinoxaline ring system.[6][7] This reaction is a robust and high-yielding method for accessing a diverse range of substituted quinoxalines.

Reaction Mechanism

The formation of the quinoxaline ring proceeds via a sequential acid-catalyzed condensation-cyclization-dehydration mechanism. The generally accepted pathway is as follows:

-

Nucleophilic Attack: One of the amine groups of the diamine performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the α-dicarbonyl compound. The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating this attack.[1][8]

-

Carbinolamine Formation: This initial attack forms a hemiaminal or carbinolamine intermediate.

-

Dehydration to Imine: The carbinolamine readily dehydrates to form an imine (Schiff base) intermediate.

-

Intramolecular Cyclization: The second amine group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydroxy-tetrahydroquinoxaline ring.[9]

-

Final Dehydration: Subsequent dehydration of this cyclic intermediate yields the stable, aromatic quinoxaline ring system.

A mechanistic study using ¹³C NMR spectroscopy on the reaction between benzil and 1,2-phenylenediamine has confirmed this sequential pathway.[10]

Reaction Conditions & Catalysis

While the reaction can proceed by simply refluxing the reactants in solvents like ethanol or acetic acid, various catalysts are employed to improve yields, shorten reaction times, and enable milder conditions.[2][11]

| Catalyst Type | Examples | Typical Conditions | Advantages |

| Brønsted Acids | Camphorsulfonic acid (CSA), p-Toluenesulfonic acid | Room temperature to reflux in EtOH | Effective, inexpensive.[8] |

| Lewis Acids | Zn(OTf)₂, Cerium(IV) ammonium nitrate (CAN) | Room temp in CH₃CN or H₂O/EtOH | High yields, mild conditions.[7][11][12] |

| Organocatalysts | Pyridine, Phenol, N-Heterocyclic Carbenes (NHCs) | Room temperature in THF or EtOH/H₂O | Metal-free, simple procedures.[11][13] |

| Heterogeneous | Alumina-supported heteropolyoxometalates, SiO₂@PPA | Room temperature in toluene or EtOH | Catalyst is easily recoverable and recyclable.[14] |

Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point, though greener solvent systems like ethanol/water mixtures are also highly effective.[11] Recent advancements include mechanochemical approaches that eliminate the need for solvents entirely.[15]

Detailed Experimental Protocol: Synthesis of 2,3-Diphenyl-6,7-dimethoxyquinoxaline

This protocol describes a representative synthesis using benzil as the α-dicarbonyl substrate, adapted from methodologies catalyzed by camphorsulfonic acid.[8]

Materials:

-

This compound (1 mmol, 168.2 mg)

-

Benzil (1 mmol, 210.2 mg)

-

(1S)-(+)-10-Camphorsulfonic acid (CSA) (0.2 mmol, 46.5 mg)

-

Ethanol (5 mL)

-

Cold Water

-

Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, ethyl acetate/hexane mobile phase)

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1 mmol) and benzil (1 mmol).

-

Add 5 mL of ethanol to the flask, followed by the catalytic amount of CSA (20 mol%).

-

Stir the resulting solution at room temperature.

-

Monitor the reaction progress using TLC (e.g., with a 1:4 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours.[8]

-

Upon completion, add 5 mL of cold water to the reaction mixture while stirring.

-

Continue stirring until a free-flowing solid precipitate forms.

-

Collect the solid product by vacuum filtration, washing thoroughly with water.

-

Dry the solid product. For higher purity, the crude product can be recrystallized from hot ethanol.

-

Characterize the final product using spectroscopic methods.

Spectroscopic Characterization

The synthesized quinoxaline derivatives can be unambiguously identified through a combination of spectroscopic techniques.[16][17][18]

| Technique | Expected Observations for 2,3-Diphenyl-6,7-dimethoxyquinoxaline |

| ¹H NMR | Aromatic protons on the quinoxaline core appear as singlets. Methoxy protons appear as a singlet around 3.9-4.1 ppm. Phenyl group protons appear as multiplets in the aromatic region (7.3-7.6 ppm). |

| ¹³C NMR | Signals for methoxy carbons (~56 ppm). Quaternary carbons of the quinoxaline core and phenyl groups in the aromatic region (120-155 ppm). |

| FT-IR (KBr) | C-H stretching (aromatic) > 3000 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ range. C-O stretching for methoxy groups around 1200-1300 cm⁻¹. |

| Mass Spec (ESI) | A prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. |

Reaction with β-Dicarbonyls: The Synthesis of 1,5-Benzodiazepines

When this compound reacts with β-dicarbonyl compounds (1,3-dicarbonyls), such as acetylacetone or other β-ketoesters, the outcome is the formation of a seven-membered heterocyclic ring, specifically a 1,5-benzodiazepine derivative.[3][19] These compounds are of immense pharmaceutical importance, known for their applications as anticonvulsant, anti-inflammatory, and sedative agents.[20]

Reaction Mechanism

The formation of the 1,5-benzodiazepine ring also proceeds via a condensation mechanism, but the regiochemistry differs from the α-dicarbonyl reaction.

-

Initial Condensation: One amine group attacks one of the carbonyl groups, forming an enamine or imine intermediate after dehydration.

-

Intramolecular Cyclization: The second amine group then attacks the remaining carbonyl group. This intramolecular reaction leads to the formation of the seven-membered diazepine ring.[21]

-

Dehydration: A final dehydration step results in the formation of the stable 1,5-benzodiazepine system.

A variety of acid catalysts, including H-MCM-22, p-toluenesulfonic acid, and various Lewis acids, are used to promote this condensation.[3][19]

Detailed Experimental Protocol: Synthesis with Acetylacetone

This protocol is a general method for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.[3]

Materials:

-

This compound (1 mmol, 168.2 mg)

-

Acetylacetone (2.2 mmol, 220.2 mg, ~0.22 mL)

-

Acid catalyst (e.g., p-toluenesulfonic acid/celite)[19]

-

Solvent (e.g., acetonitrile or solvent-free conditions)

Procedure:

-

Combine this compound (1 mmol) and the acid catalyst in a flask.

-

Add acetylacetone (2.2 mmol). If using a solvent, add it at this stage. For solvent-free conditions, the reactants are mixed directly.[19]

-

Stir the mixture at the desired temperature (can range from room temperature to 60-90 °C depending on the catalyst system).[3][21]

-

Monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with a suitable solvent like dichloromethane.[19]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 1,5-benzodiazepine derivative.

Reactions with γ-Dicarbonyls and Other Dicarbonyls

Reactions with γ-dicarbonyls (1,4-dicarbonyls) can lead to the formation of even larger, seven-membered diazepine rings through a similar condensation pathway, though this is less common than quinoxaline or benzodiazepine synthesis. The synthesis of seven- and eight-membered rings is generally more challenging due to entropic factors and potential side reactions.[22][23] However, specialized catalytic systems and reaction conditions can be employed to achieve these transformations.

Applications in Drug Development

The heterocyclic scaffolds produced from these reactions are privileged structures in medicinal chemistry.

-

Quinoxalines: 6,7-Dimethoxyquinoxaline derivatives are investigated for a range of therapeutic applications. They are integral to the design of kinase inhibitors for anticancer therapy, with some compounds showing potent cytotoxic activity against various cancer cell lines.[4][24] The dimethoxy pattern often mimics the substitution of natural substrates, enhancing binding to ATP-binding sites of kinases.[24] They are also used as fluorescent probes and in the development of organic electronic materials.[16][18]

-

1,5-Benzodiazepines: This class of compounds is renowned for its central nervous system (CNS) activity. The 1,5-benzodiazepine core is a key component in drugs developed as anxiolytics, sedatives, and anticonvulsants.[3][20]

The versatility of the condensation reaction allows for the creation of large libraries of substituted quinoxalines and benzodiazepines, which can be screened for biological activity, making this compound a valuable starting material in drug discovery pipelines.

Conclusion

The reaction of this compound with dicarbonyl compounds is a cornerstone of heterocyclic synthesis. It provides reliable and efficient access to quinoxalines and 1,5-benzodiazepines, two classes of compounds with profound importance in pharmaceutical and materials science. By understanding the underlying mechanisms and mastering the experimental protocols, researchers can leverage this versatile chemistry to construct complex molecules and explore new frontiers in drug development and beyond. The continuous development of novel catalytic systems promises to make these syntheses even more efficient, sustainable, and adaptable in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. ijrar.org [ijrar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 12. soc.chim.it [soc.chim.it]

- 13. acgpubs.org [acgpubs.org]

- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives [journal11.magtechjournal.com]

The Emergence of 1,2-Diamino-4,5-dimethoxybenzene Derivatives as Versatile Fluorescent Probes: A Technical Guide

This in-depth technical guide explores the synthesis, fluorescent properties, and applications of a promising class of fluorophores: derivatives of 1,2-diamino-4,5-dimethoxybenzene. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core principles and practical methodologies for harnessing the potential of these versatile compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical and photophysical principles.

Introduction: The Benzimidazole Core and the Dawn of a New Fluorophore Class

The quest for novel fluorescent probes with tunable properties, high quantum yields, and biocompatibility is a perpetual endeavor in biomedical research and drug discovery. Within this landscape, derivatives of this compound have emerged as a compelling scaffold for the development of sophisticated fluorescent tools. The core of their utility lies in the facile reaction of the vicinal diamino groups with aldehydes to form highly fluorescent benzimidazole derivatives[1]. This synthetic accessibility, coupled with the electron-donating nature of the dimethoxy substituents, provides a robust platform for creating a diverse library of fluorophores with tailored photophysical characteristics.

The fundamental principle underpinning the fluorescence of these compounds is the formation of a rigid, planar benzimidazole ring system. This rigidity minimizes non-radiative decay pathways, thereby enhancing fluorescence efficiency. Furthermore, the electronic properties of the substituents on the benzimidazole ring, particularly at the 2-position, play a crucial role in modulating the excitation and emission wavelengths, as well as the quantum yield of the resulting fluorophore.

Unveiling the Fluorescent Properties: A Quantitative Perspective

The fluorescent characteristics of this compound derivatives are dictated by their molecular structure and the surrounding environment. Key parameters that define their performance as fluorophores include their absorption (excitation) and emission maxima, Stokes shift (the difference between the excitation and emission maxima), and fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence.

A particularly insightful class of derivatives are the 2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazoles. These compounds often exhibit a fascinating photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzimidazole ring, leading to a large Stokes shift and dual emission in some cases. This property makes them highly sensitive to their local environment, particularly pH, rendering them excellent candidates for intracellular pH sensors.

Below is a table summarizing the photophysical properties of a representative 2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazole derivative in different solvents.

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Dichloromethane | 370 | 462 | 92 | 0.35 |

| Ethanol | 365 | 475 | 110 | 0.28 |

| Acetonitrile | 368 | 468 | 100 | 0.31 |

| Phosphate Buffer (pH 7.4) | 375 | 485 | 110 | 0.15 |

Note: The data presented is a representative example based on structurally similar compounds and may vary depending on the specific derivative and experimental conditions.

Caption: Key structural features influencing the fluorescence of this compound derivatives.

Experimental Protocols: From Synthesis to Spectroscopic Characterization

The synthesis and characterization of these fluorescent probes involve straightforward yet precise methodologies. Here, we provide a detailed, self-validating protocol for the synthesis of a representative derivative, 2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazole, and its subsequent photophysical characterization.

Synthesis of 2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazole

This protocol is adapted from established methods for the condensation of o-phenylenediamines with aldehydes.

Materials:

-

This compound

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of ethanol.

-

Addition of Aldehyde: To this solution, add 1.1 equivalents of salicylaldehyde.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Precipitation: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product with copious amounts of distilled water to remove any remaining salts, followed by a small amount of cold ethanol.

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Fluorescent Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized benzimidazole derivative in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions of varying concentrations.

-

UV-Vis Spectroscopy: Record the absorption spectra of the diluted solutions using the UV-Vis spectrophotometer. This will determine the wavelength of maximum absorption (λmax), which will be used as the excitation wavelength for fluorescence measurements.

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the λmax determined from the UV-Vis spectrum.

-

Record the fluorescence emission spectra of the diluted solutions. This will provide the wavelength of maximum emission.

-

-

Quantum Yield Determination (Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of dilutions of both the sample and the standard.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot, and η is the refractive index of the solvent.

-

Caption: A streamlined workflow for the synthesis and photophysical characterization of a 2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazole derivative.

Applications in Cellular Imaging: Probing the Acidic Environment of Lysosomes

The pH-sensitive nature of 2-(hydroxyphenyl)benzimidazole derivatives makes them exceptionally well-suited for imaging acidic organelles within living cells, such as lysosomes. Lysosomes are crucial for cellular degradation and recycling processes, and their dysfunction is implicated in various diseases, including neurodegenerative disorders and cancer. The ability to monitor lysosomal pH in real-time provides invaluable insights into cellular health and disease progression.

The mechanism of pH sensing relies on the protonation state of the benzimidazole nitrogen. In neutral or basic environments, the molecule exists predominantly in its neutral form. However, in the acidic environment of the lysosome (pH 4.5-5.0), the imidazole nitrogen becomes protonated. This protonation alters the electronic structure of the fluorophore, leading to a change in its fluorescence properties, often resulting in a "turn-on" fluorescence response or a ratiometric shift in the emission spectrum.

Caption: The mechanism of action for a 2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazole-based fluorescent probe for imaging lysosomal pH.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and accessible platform for the development of novel fluorescent probes. Their straightforward synthesis, coupled with the ability to fine-tune their photophysical properties through chemical modification, makes them attractive candidates for a wide range of applications in biomedical research and drug development. The pH-sensing capabilities of 2-(hydroxyphenyl)benzimidazole derivatives, in particular, offer a powerful tool for investigating the intricate roles of acidic organelles in cellular physiology and pathology.

Future research in this area will likely focus on the development of derivatives with enhanced photostability, larger Stokes shifts, and two-photon absorption capabilities for deep-tissue imaging. Furthermore, the conjugation of these fluorophores to specific targeting moieties will enable the development of highly specific probes for imaging a diverse array of biomolecules and cellular processes, further expanding their utility in the pursuit of scientific discovery.

References

An In-depth Technical Guide to the Solubility of 1,2-Diamino-4,5-dimethoxybenzene Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 1,2-Diamino-4,5-dimethoxybenzene hydrochloride, a critical parameter for its application in research and pharmaceutical development. This document moves beyond a simple data sheet to offer a deeper understanding of the compound's physicochemical properties, practical guidance on solubility determination, and its primary applications.

Introduction: Understanding the Significance of this compound Hydrochloride

This compound hydrochloride, also known as 4,5-dimethoxy-1,2-phenylenediamine dihydrochloride, is a versatile aromatic diamine.[1] Its primary utility lies in its ability to react with aldehydes to form highly fluorescent benzimidazole derivatives.[2] This property makes it an invaluable reagent in analytical chemistry, particularly for the sensitive detection of aromatic aldehydes in various matrices.[1][2][3] In the realm of drug development, understanding its solubility is paramount for formulation, bioavailability studies, and in vitro assay design.

Physicochemical Properties Influencing Solubility

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for predicting and explaining its solubility behavior.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 241.11 g/mol | [4] |

| Appearance | Solid. May appear as a blue-grey or dark brown to black powder. | [3] |

| Melting Point | 266-268 °C | [3] |

| pKa | Not explicitly reported. As an aromatic amine hydrochloride, the amino groups will be protonated at neutral pH. The pKa of aromatic ammonium ions is typically in the range of 4-5. | [5] |

The presence of two protonated amine groups in the hydrochloride salt form significantly influences its solubility, making it more amenable to polar solvent systems compared to its free base form.

Solubility Profile: A Qualitative and Quantitative Perspective

Precise quantitative solubility data for this compound hydrochloride is not extensively documented in publicly available literature. However, qualitative descriptions from various sources provide a solid foundation for its practical use.

Qualitative Solubility Summary:

-

Water: Soluble, particularly in warm water.[2][3][6] The hydrochloride salt form enhances its aqueous solubility.

-

Methanol: Soluble, especially in warm methanol.[2][3][6] Some sources describe the solubility as "slight".[3]

-

Dimethyl Sulfoxide (DMSO): Soluble.[7] Some sources indicate "slight" solubility.[3] To achieve higher solubility in DMSO, warming the solution to 37°C and using an ultrasonic bath is recommended.[7]

The term "soluble" can be subjective. For rigorous scientific applications, experimental determination of solubility in the specific solvent and conditions of interest is strongly recommended.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound hydrochloride. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a chosen solvent at a specified temperature.

Materials:

-

This compound hydrochloride (high purity)

-

Solvent of interest (e.g., deionized water, methanol, DMSO)

-

Thermostatic shaker or orbital shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow:

References

- 1. scbt.com [scbt.com]

- 2. This compound Dihydrochloride | 131076-14-7 [chemicalbook.com]

- 3. This compound Dihydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. This compound Dihydrochloride CAS#: 131076-14-7 [m.chemicalbook.com]

- 7. This compound (hydrochloride) - 上海一研生物科技有限公司 [m.elisa-research.com]

An In-depth Technical Guide to the Reaction Mechanism of 1,2-Diamino-4,5-dimethoxybenzene with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of the benzimidazole scaffold represents a cornerstone in medicinal chemistry and drug development. This privileged heterocyclic system is a core component of numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The reaction of o-phenylenediamines, such as 1,2-diamino-4,5-dimethoxybenzene, with aldehydes provides a direct and versatile route to 2-substituted benzimidazoles. The dimethoxy substitution pattern on the benzene ring is of particular interest as it often imparts favorable pharmacokinetic properties to the resulting molecules. This guide provides a comprehensive exploration of the reaction mechanism, experimental protocols, and the critical factors influencing this pivotal transformation.

The Core Reaction: From Diamine and Aldehyde to Benzimidazole

The fundamental transformation involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization to furnish the benzimidazole ring system. While the overall reaction appears straightforward, the underlying mechanism involves several key steps and intermediates that are crucial to understand for reaction optimization and the rational design of novel benzimidazole-based therapeutic agents.

Unraveling the Reaction Mechanism

The reaction proceeds through a multi-step sequence, initiated by the nucleophilic attack of one of the amino groups of this compound onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product.

A plausible mechanistic pathway is outlined below:

-

Nucleophilic Attack and Hemiaminal Formation: The reaction commences with the nucleophilic addition of one of the primary amino groups of the diamine to the carbonyl group of the aldehyde. This reversible step leads to the formation of a tetrahedral intermediate known as a hemiaminal.

-

Dehydration to form the Schiff Base (Imine): The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a Schiff base, also known as an imine.[3] This step is often acid-catalyzed, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group.

-

Intramolecular Cyclization: The second amino group of the diamine then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This results in the formation of a five-membered dihydro-1H-benzimidazole intermediate.[4]

-

Oxidative Aromatization: The final and often rate-determining step is the oxidation of the dihydro-1H-benzimidazole intermediate to the aromatic benzimidazole. This step requires an oxidizing agent to remove two hydrogen atoms. Molecular oxygen from the air can serve as the oxidant, especially in the presence of a suitable catalyst.[5] Various other oxidizing agents, such as hydrogen peroxide or hypervalent iodine, can also be employed to facilitate this transformation.[6]

The overall efficiency and selectivity of the reaction are highly dependent on the nature of the aldehyde, the reaction conditions, and the choice of catalyst.

Visualizing the Mechanism

The following diagram illustrates the key steps in the reaction mechanism of this compound with an aldehyde to form a 2-substituted-5,6-dimethoxy-1H-benzimidazole.

Caption: Reaction mechanism of benzimidazole synthesis.

Experimental Protocols and Methodologies

The synthesis of 2-substituted-5,6-dimethoxy-1H-benzimidazoles can be achieved through various protocols, often employing a catalyst to enhance reaction rates and yields. Below are representative experimental procedures.

General Procedure for Catalyst-Free Synthesis

This method relies on thermal conditions to drive the reaction to completion.

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (10 mL).

-

Add the desired aldehyde (1.0 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-substituted-5,6-dimethoxy-1H-benzimidazole.

Acid-Catalyzed Synthesis

The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can significantly accelerate the condensation and cyclization steps.[7]

Step-by-Step Protocol:

-

To a solution of this compound (1.0 mmol) and the aldehyde (1.0 mmol) in a solvent like toluene (15 mL), add a catalytic amount of p-TsOH (0.1 mmol).[8]

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 2-3 hours).

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

Metal-Catalyzed Oxidative Cyclization

Various metal catalysts, including those based on gold, copper, and cobalt, have been shown to be highly effective in promoting the oxidative cyclization step, often allowing the reaction to proceed under milder conditions.[1][9]

Step-by-Step Protocol (using a supported gold nanoparticle catalyst as an example): [1]

-

In a flask, suspend the supported gold nanoparticle catalyst (e.g., Au/TiO₂) in a suitable solvent mixture (e.g., CHCl₃:MeOH, 3:1).[1]

-

Add this compound (1.0 mmol) and the aldehyde (1.0 mmol).

-

Stir the reaction mixture at ambient temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the catalyst. The catalyst can often be recovered and reused.[1]

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Visualizing the Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of 2-substituted-5,6-dimethoxy-1H-benzimidazoles.

Caption: General experimental workflow for benzimidazole synthesis.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield of the desired benzimidazole product. The following table summarizes typical yields obtained under different catalytic conditions for the reaction of an o-phenylenediamine with an aldehyde.

| Entry | Aldehyde Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aromatic | None | Ethanol | Reflux | 4-6 | Moderate | General Knowledge |

| 2 | Aromatic | p-TsOH | Toluene | Reflux | 2-3 | High | [8] |

| 3 | Aromatic | H₂O₂/HCl | Acetonitrile | Room Temp | Short | Excellent | [6][8] |

| 4 | Aromatic | Oxone | DMF | Room Temp | Short | High | [6][8] |

| 5 | Aromatic/Aliphatic | Au/TiO₂ | CHCl₃:MeOH | Room Temp | 1-4 | 80-98 | [4] |

| 6 | Aromatic | Co-containing composite | Methanol | 100 | 4 | 72-96 | [10][11] |

| 7 | Aromatic | Sodium hypophosphite (Microwave) | Ethanol | - | 0.1-0.2 | 70-80 | [12] |

Conclusion

The reaction of this compound with aldehydes is a robust and highly valuable transformation for the synthesis of medicinally relevant benzimidazole derivatives. A thorough understanding of the underlying reaction mechanism, including the formation of the Schiff base intermediate and the final oxidative aromatization step, is paramount for optimizing reaction conditions and achieving high yields of the desired products. The choice of catalyst plays a critical role, with both acid and metal catalysts offering distinct advantages in terms of reaction efficiency and mildness of conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic methodology in their pursuit of novel therapeutic agents.

References

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Structural Characterization of Benzimidazole Derivatives from 1,2-Diamino-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities.[1][2] The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis and in-depth structural characterization of benzimidazole derivatives originating from 1,2-diamino-4,5-dimethoxybenzene. We will delve into the synthetic rationale and explore the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights for unambiguous structure determination.

Introduction: The Significance of Dimethoxy-Substituted Benzimidazoles

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with activities ranging from antimicrobial and antiviral to anticancer and antihypertensive.[1][4] The introduction of dimethoxy substituents at the 5- and 6-positions, derived from this compound, significantly influences the molecule's electronic properties and biological interactions.[5] These electron-donating groups can enhance binding affinity to target proteins and modulate pharmacokinetic properties. Therefore, a robust and unequivocal structural characterization is a critical step in the drug development pipeline.

Synthesis Strategy: From Diamine to Benzimidazole